N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a seven-membered oxazepine ring fused to two benzene moieties. Key structural features include:
- 8,10-Dimethyl substituents on the oxazepine core, which enhance steric bulk and modulate electronic properties.
- Molecular formula: C₂₃H₂₅N₂O₅S (inferred from and substituent adjustments).
- Physicochemical properties: Estimated logP ~5.0 (higher than the 3,4-dimethyl analog in due to the ethoxy group) .
The sulfonamide group and ethoxy substitution distinguish it from related compounds, suggesting tailored pharmacokinetic or target-binding profiles.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-6-31-24-16(3)12-19(13-17(24)4)33(29,30)26-18-8-10-22-20(14-18)25(28)27(5)21-11-15(2)7-9-23(21)32-22/h7-14,26H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKDQAHNXVWWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound exhibits a unique bicyclic structure that integrates multiple functional groups, potentially leading to diverse biological activities. Research into its biological properties is crucial for understanding its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.54 g/mol. The compound's structure features:
- Dibenzo[b,f][1,4]oxazepine core : This bicyclic structure is known for its pharmacological relevance.
- Sulfonamide group : Often associated with antibacterial activity.
- Ethoxy and dimethyl substitutions : These modifications can influence solubility and biological interactions.
Antimicrobial Properties
Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class often exhibit antimicrobial activity. Specifically, sulfonamides are known for their effectiveness against various bacterial strains. Preliminary studies suggest that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Anticancer Activity
Recent studies have explored the potential anticancer properties of this compound. The mechanism of action may involve the inhibition of specific enzymes involved in cell proliferation and survival pathways.
Case Study: A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant cytotoxic effects:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The results indicate a dose-dependent response in cell viability.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Interaction with key enzymes such as carbonic anhydrase or dihydrofolate reductase may contribute to its antimicrobial and anticancer effects.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
- Anti-inflammatory Effects : Potential modulation of inflammatory cytokines could play a role in its therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Dibenzo[b,f][1,4]thiazepine Derivatives (Jin et al.)
Compounds described by Jin et al. (–6) share a sulfur-containing thiazepine core but differ in substituents and side chains:
Structural Implications :
Dibenzo[b,f][1,4]oxazepine Analogs
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide ()
- Molecular Weight : 422.5
- logP : 4.8875
- Key Differences : The 3,4-dimethylbenzenesulfonamide side chain lacks the ethoxy group, reducing lipophilicity and steric bulk compared to the target compound. This may decrease metabolic stability or target affinity .
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide ()
- Substituents : Trifluoromethyl benzamide group.
Hypothetical Pharmacological and Pharmacokinetic Profiles
- Receptor Selectivity : The sulfonamide group may enhance D2 receptor binding via hydrogen bonding to serine residues in the active site, contrasting with carboxamide-based thiazepines .
- Metabolic Stability : Ethoxy and dimethyl groups could slow oxidative metabolism (e.g., cytochrome P450), improving half-life over methoxy analogs.
- Solubility : Despite high logP, the sulfonamide’s polarity may mitigate solubility challenges compared to purely hydrophobic analogs.
Q & A
Q. What statistical methods optimize reaction yield and purity in high-throughput synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs to screen variables (temperature, catalyst loading, solvent ratio) with Minitab software .
- Response Surface Methodology (RSM) : Model non-linear interactions between parameters to identify global maxima .
- Machine Learning : Train ANN models on historical reaction data to predict optimal conditions for new analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
